![molecular formula C22H24Br2N4O4 B12042508 N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)
N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two hydrazone groups and brominated phenolic rings, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and octanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The hydrazone groups can be reduced to hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the phenolic hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis[(2-hydroxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis[(4-methoxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis[(4-chlorobenzylidene)octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activity. The brominated phenolic rings also contribute to its distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H24Br2N4O4 |
|---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24Br2N4O4/c23-17-7-9-19(29)15(11-17)13-25-27-21(31)5-3-1-2-4-6-22(32)28-26-14-16-12-18(24)8-10-20(16)30/h7-14,29-30H,1-6H2,(H,27,31)(H,28,32)/b25-13+,26-14+ |
InChI Key |
OEXBNYIBGLPNRC-BKHCZYBLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


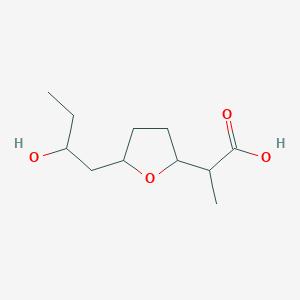
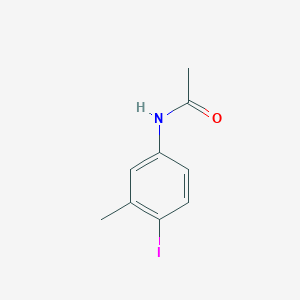
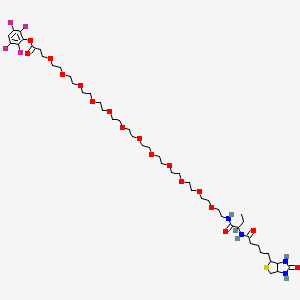
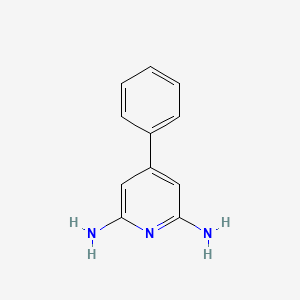
![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)

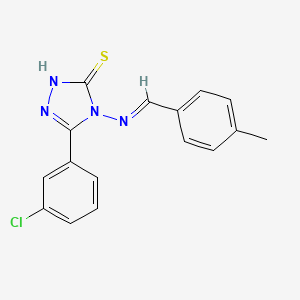



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)


